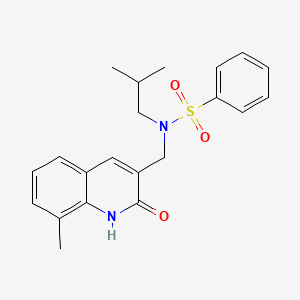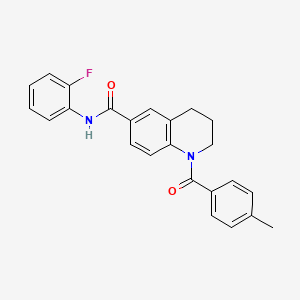
1-(4-methylbenzoyl)-N-(3-methylbutyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylbenzoyl)-N-(3-methylbutyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer and autoimmune diseases. This compound has been extensively studied in recent years, and its mechanism of action and therapeutic potential have been well documented.
Mecanismo De Acción
1-(4-methylbenzoyl)-N-(3-methylbutyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide works by selectively inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathways that promote cancer cell growth and survival. BTK is a member of the Tec family of non-receptor tyrosine kinases, which play a crucial role in the development and function of B cells and other immune cells. By inhibiting BTK activity, this compound can block the signaling pathways that promote cancer cell growth and survival, leading to tumor regression and improved patient outcomes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects, which may make it useful in treating autoimmune diseases such as rheumatoid arthritis and lupus. This compound has also been shown to have minimal toxicity in preclinical studies, which is a promising sign for its potential use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-methylbenzoyl)-N-(3-methylbutyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its selectivity for BTK, which makes it a promising candidate for cancer and autoimmune disease treatments. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some applications. Additionally, this compound is still in the early stages of clinical development, and more research is needed to fully understand its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 1-(4-methylbenzoyl)-N-(3-methylbutyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of interest is the development of more potent and selective BTK inhibitors that can overcome the limitations of this compound. Another area of interest is the combination of this compound with other cancer drugs to improve its efficacy and reduce the risk of drug resistance. Finally, more research is needed to fully understand the safety and efficacy of this compound in humans, and to identify the patient populations that are most likely to benefit from this treatment.
Métodos De Síntesis
1-(4-methylbenzoyl)-N-(3-methylbutyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis begins with the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The resulting compound is then reacted with 3-methyl-1-butanol to form 4-methylbenzoyl-3-methylbutyl ester. The ester is then reacted with 2-amino-1,2,3,4-tetrahydroquinoline to form the final product, this compound.
Aplicaciones Científicas De Investigación
1-(4-methylbenzoyl)-N-(3-methylbutyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. The compound has shown promising results in treating various types of cancer, including lymphoma, leukemia, and solid tumors. This compound works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways that promote cancer cell growth and survival. In addition to its anti-cancer properties, this compound has also shown potential in treating autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2/c1-16-8-10-17(11-9-16)24(29)27-14-4-5-18-15-19(12-13-22(18)27)23(28)26-21-7-3-2-6-20(21)25/h2-3,6-13,15H,4-5,14H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKVVUAEAAMVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7698472.png)

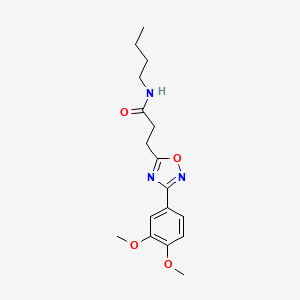
![(E)-N'-((1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7698480.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7698487.png)
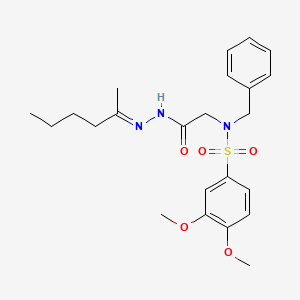



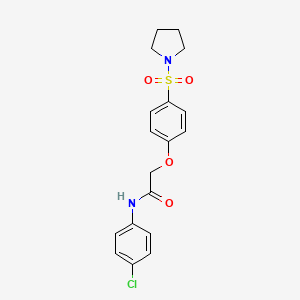

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(3-chlorophenyl)acetamide](/img/structure/B7698559.png)

